molecular formula C10H15ClSSi B14521290 Chloro(diethyl)(phenylsulfanyl)silane CAS No. 62474-46-8

Chloro(diethyl)(phenylsulfanyl)silane

Cat. No.: B14521290
CAS No.: 62474-46-8
M. Wt: 230.83 g/mol
InChI Key: VDJNJANIFATWET-UHFFFAOYSA-N
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Description

Chloro(diethyl)(phenylsulfanyl)silane is an organosilicon compound that contains a silicon atom bonded to a chlorine atom, two ethyl groups, and a phenylsulfanyl group. This compound is part of the broader class of chlorosilanes, which are known for their reactivity and versatility in various chemical processes .

Preparation Methods

The synthesis of chloro(diethyl)(phenylsulfanyl)silane typically involves the reaction of diethylchlorosilane with phenylsulfanyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve the use of metal-catalyzed coupling reactions to achieve high yields and purity .

Chemical Reactions Analysis

Chloro(diethyl)(phenylsulfanyl)silane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols or amines, to form various derivatives.

    Oxidation and Reduction: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.

    Hydrolysis: The compound reacts with water to produce silanols and hydrogen chloride.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chloro(diethyl)(phenylsulfanyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloro(diethyl)(phenylsulfanyl)silane involves the reactivity of the silicon-chlorine bond and the phenylsulfanyl group. The silicon-chlorine bond is highly reactive and can undergo nucleophilic substitution, while the phenylsulfanyl group can participate in redox reactions. These properties make the compound useful in various chemical transformations .

Comparison with Similar Compounds

Chloro(diethyl)(phenylsulfanyl)silane can be compared with other chlorosilanes, such as chlorotrimethylsilane and chlorodimethylphenylsilane. Unlike these compounds, this compound contains a phenylsulfanyl group, which imparts unique reactivity and properties. Similar compounds include:

This compound stands out due to its combination of ethyl groups and a phenylsulfanyl group, making it versatile for various applications.

Properties

CAS No.

62474-46-8

Molecular Formula

C10H15ClSSi

Molecular Weight

230.83 g/mol

IUPAC Name

chloro-diethyl-phenylsulfanylsilane

InChI

InChI=1S/C10H15ClSSi/c1-3-13(11,4-2)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

VDJNJANIFATWET-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(SC1=CC=CC=C1)Cl

Origin of Product

United States

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